molecular formula C11H13NO4 B12286016 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid

Cat. No.: B12286016
M. Wt: 223.22 g/mol
InChI Key: QORSWSUKHPLZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid is an organic compound with a unique structure that includes an acetyl group, a hydroxyphenyl group, and an aminopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid typically involves the acetylation of 4-hydroxyquinolin-2(1H)-one derivatives. One common method includes the direct acetylation using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid (PPA) as a catalyst . Another approach involves the ring opening of pyronoquinolones using sodium hydroxide followed by spontaneous decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include 3-(3-Acetyl-4-oxophenyl)-2-aminopropanoic acid.

    Reduction: Products may include 3-(3-Hydroxy-4-hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORSWSUKHPLZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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